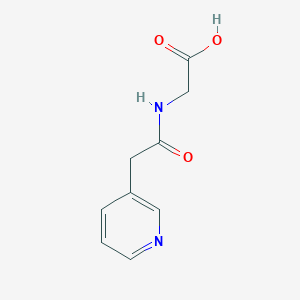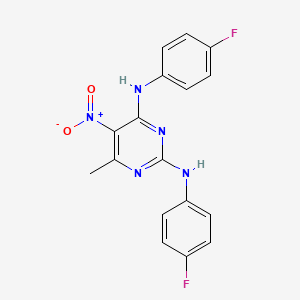![molecular formula C7H8 B14741882 Tricyclo[3.2.0.0~2,7~]hept-3-ene CAS No. 6006-21-9](/img/structure/B14741882.png)
Tricyclo[3.2.0.0~2,7~]hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.2.0.0~2,7~]hept-3-ene is a polycyclic hydrocarbon with the molecular formula C7H8. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The compound is known for its high strain energy due to the presence of multiple ring junctions and the rigidity of its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.2.0.0~2,7~]hept-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the thermolysis of bicyclo[3.2.0]hept-2-ene derivatives. This process involves heating the precursor compound to induce the formation of the tricyclic structure through a series of bond rearrangements .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in catalytic processes and high-temperature reaction techniques have made it possible to produce this compound on a larger scale for research and specialized applications .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.2.0.0~2,7~]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained, more stable compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often leading to the cleavage of one or more of the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and ring-opened compounds. For example, oxidation can lead to the formation of tricyclo[3.2.0.0~2,7~]heptan-3-one, while reduction can yield bicyclo[3.2.0]heptane derivatives .
Scientific Research Applications
Tricyclo[3.2.0.0~2,7~]hept-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of ring strain and the reactivity of polycyclic systems.
Biology: Its derivatives are investigated for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing into its potential use in drug design and synthesis.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism by which Tricyclo[3.2.0.0~2,7~]hept-3-ene exerts its effects is primarily through its high strain energy and reactivity. The molecular targets and pathways involved include:
Electrophilic Attack: The compound’s strained structure makes it highly reactive towards electrophiles, leading to various substitution and addition reactions.
Thermal Isomerization: The compound can undergo thermal isomerization to form more stable isomers, such as bicyclo[3.2.0]hept-6-ene.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.1.0.0~2,7~]hept-3-ene: Similar in structure but with a different ring size and connectivity.
Bicyclo[3.2.0]hept-2-ene: A precursor in the synthesis of Tricyclo[3.2.0.0~2,7~]hept-3-ene.
Cycloheptatriene: A less strained, more stable compound formed from the isomerization of this compound
Uniqueness
This compound is unique due to its high strain energy and reactivity, making it a valuable compound for studying the effects of ring strain and the reactivity of polycyclic systems. Its structure also allows for the formation of a wide variety of derivatives through different chemical reactions .
Properties
CAS No. |
6006-21-9 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
tricyclo[3.2.0.02,7]hept-3-ene |
InChI |
InChI=1S/C7H8/c1-2-5-6-3-4(1)7(5)6/h1-2,4-7H,3H2 |
InChI Key |
UZJVVGQIWBVVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC3C1C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
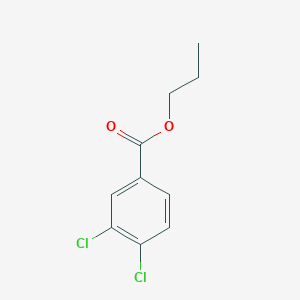
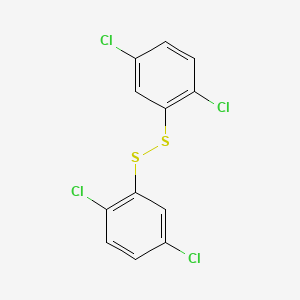
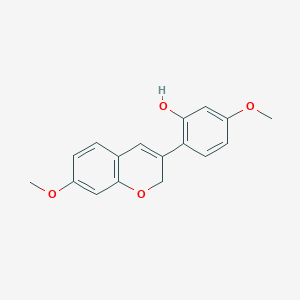
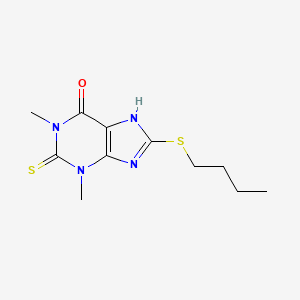
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
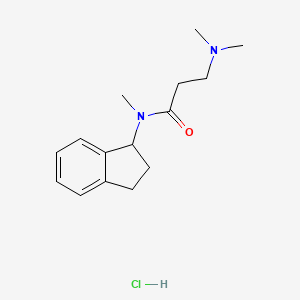
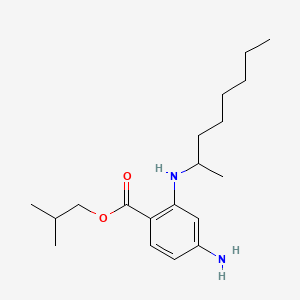
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
